molecular formula C18H18N4OS B2956129 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2097860-36-9

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide

Cat. No.: B2956129
CAS No.: 2097860-36-9
M. Wt: 338.43
InChI Key: VEEHJSGFTSHHOH-UHFFFAOYSA-N
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Description

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide is a heterocyclic small molecule featuring:

  • A pyrrolidine ring substituted at the 1-position with a pyrimidin-2-yl group, introducing hydrogen-bonding capabilities via the pyrimidine’s nitrogen atoms.
  • A methyl linker bridging the pyrrolidine and benzothiophene moieties, modulating spatial orientation and flexibility.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17(16-11-13-5-1-2-7-15(13)24-16)21-12-14-6-3-10-22(14)18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHJSGFTSHHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S, with a molecular weight of 381.4515 g/mol. Its structure comprises a benzothiophene ring, a pyrimidine moiety, and a pyrrolidine unit, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound likely binds to various receptors and enzymes, modulating their activity. For instance, the pyrimidine and pyrrolidine rings facilitate binding to enzymes involved in metabolic pathways, potentially leading to inhibition or activation of these pathways.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer properties. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.01 µM against A2780 ovarian cancer cells, indicating strong cytotoxic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies on related pyrimidine derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against E. coli and S. aureus showed enhanced antibacterial activity at concentrations ranging from 200 μg/mL to 800 μg/mL .

Anti-inflammatory Effects

Pyrimidine derivatives are well-known for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in various models, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study on thiazolidinone-pyrimidine hybrids reported maximum cytotoxicity against HepG2 liver cancer cells with significant reductions in cell viability observed at concentrations above 250 μM .
  • Antimicrobial Activity : Research indicated that synthesized pyrimidine derivatives exhibited considerable antimicrobial efficacy against multiple strains, including K. pneumoniae and P. aeruginosa, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .
  • In Vivo Studies : In vivo models have shown that compounds with similar structures can significantly reduce tumor growth in xenograft models, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

Compound 51 : 1-(5-Chloro-4-(3-(N-methylmethylsulfonamido)benzylamino)pyrimidin-2-yl)pyrrolidin-2-yl)-N,N,N',N'-tetramethyl脲-1-ium chloride
  • Core structure: Shares the pyrimidin-2-yl-pyrrolidine motif with the target compound but replaces the benzothiophene carboxamide with a urea group and a chlorinated benzylamino substituent .
  • Synthesis : Prepared via a general procedure (yield: 82%), indicating comparable synthetic accessibility to the target compound .
N-(Pyrrolidin-1-ylcarbothioyl)benzamide
  • Core structure: Features a pyrrolidine-thiocarbamoyl group linked to a benzamide instead of a benzothiophene.
  • Conformation : The pyrrolidine adopts an envelope conformation (max deviation: 0.238 Å), contrasting with the likely chair or twisted conformation of the target’s pyrrolidine due to pyrimidine substitution .

Comparative Analysis Table

Property Target Compound Compound 51 N-(Pyrrolidin-1-ylcarbothioyl)benzamide
Core heterocycle 1-Benzothiophene-2-carboxamide Urea with chlorinated benzylamino group Benzamide
Pyrrolidine substitution Pyrimidin-2-yl at 1-position Pyrimidin-2-yl with Cl and methylsulfonamido groups Thiocarbamoyl at 1-position
Key functional groups Pyrimidine (H-bond donor/acceptors), methyl linker Chlorine (electrophilic), sulfonamide (polar) Thiocarbamoyl (flexible, sulfur-mediated interactions)
Synthetic yield Not reported 82% Not reported
Structural conformation Likely rigid due to pyrimidine and methyl linker Rigid pyrimidine core with flexible benzylamino side chain Envelope-puckered pyrrolidine

Functional Implications

  • Target compound vs. Compound 51 : The benzothiophene core may enhance aromatic interactions in hydrophobic binding pockets compared to Compound 51’s urea group. However, Compound 51’s chlorine and sulfonamide groups could improve binding specificity to charged active sites (e.g., kinase ATP pockets) .
  • Target compound vs.

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